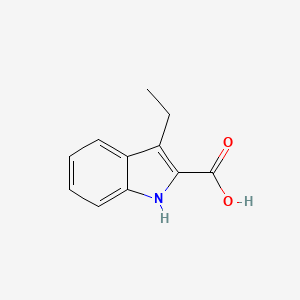

3-Ethyl-1H-indole-2-carboxylic acid

Descripción

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Sciences

The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural cornerstone in a multitude of natural and synthetic compounds. Its prevalence and versatility have cemented its status as a "privileged structure" in medicinal chemistry. nih.gov

Pervasiveness in Natural Products and Pharmaceutical Chemistry

The indole scaffold is a common feature in a wide range of natural products, most notably in alkaloids and the essential amino acid tryptophan. nih.govnih.gov This widespread presence in nature has inspired chemists to utilize this scaffold in the design of new drugs. nih.gov Consequently, the indole nucleus is a key component in numerous pharmaceutical agents with diverse therapeutic applications. nih.govmdpi.com The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This adaptability has led to the development of a multitude of indole-based drugs. nih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory nih.gov |

| Ergotamine | Antimigraine nih.govmdpi.com |

| Frovatriptan | Antimigraine nih.gov |

| Ondansetron | Antiemetic nih.gov |

| Tadalafil | Phosphodiesterase inhibitor nih.gov |

This table is for illustrative purposes and is not exhaustive.

Versatility in Interaction with Diverse Biological Targets

The chemical properties of the indole scaffold enable it to interact with a wide array of biological targets, making it a valuable tool in drug discovery. nih.govnih.govresearchgate.net Indole derivatives have been shown to bind to various receptors and enzymes, influencing numerous biological pathways. mdpi.comaip.org These interactions are often crucial for the observed therapeutic effects. For instance, some indole-containing compounds act as agonists or antagonists for serotonin (B10506) and cannabinoid receptors. nih.gov Others function as enzyme inhibitors, targeting proteins like phosphodiesterases and HMG-CoA reductase. nih.gov The ability of the indole nucleus to participate in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking, contributes to its promiscuity in binding to different biological macromolecules. researchgate.net

Table 2: Selected Biological Targets of Indole Derivatives

| Target Class | Specific Examples |

| Receptors | Serotonin Receptors, Cannabinoid Receptors, G-protein coupled receptors (GPCRs) nih.gov |

| Enzymes | Phosphodiesterases, HMG-CoA Reductase, Tubulin, Protein Kinases, Histone Deacetylase (HDAC), HIV-1 Integrase nih.govmdpi.comnih.gov |

| Other Proteins | Bcl-2, Mcl-1 nih.gov |

Research Context of 3-Ethyl-1H-indole-2-carboxylic Acid

Within the broader landscape of indole chemistry, specific derivatives are often singled out for their utility as starting materials or intermediates in the synthesis of more complex molecules. This compound falls into this category, serving as a valuable building block for further chemical exploration.

Classification as a Key Heterocyclic Building Block

This compound is recognized as a key heterocyclic building block in organic synthesis. researchgate.netnih.gov Heterocyclic compounds are fundamental in medicinal chemistry, and the indole nucleus, in particular, is a frequent starting point for the development of new therapeutic agents. nih.gov The presence of both a carboxylic acid group and an ethyl group on the indole scaffold of this specific molecule provides multiple points for chemical modification, allowing for the creation of a diverse library of derivatives.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H11NO2 nih.govuni.lu |

| Molecular Weight | 189.21 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| InChIKey | XOALTXJYIZPUCD-UHFFFAOYSA-N nih.govuni.lu |

| Canonical SMILES | CCC1=C(NC2=CC=CC=C21)C(=O)O nih.govuni.lu |

Overview of Established Research Trajectories within Indole-2-carboxylic Acid Derivatives

Research involving indole-2-carboxylic acid and its derivatives has explored a variety of potential applications. These investigations often focus on synthesizing new compounds and evaluating their biological activities. For example, derivatives of indole-2-carboxylic acid have been investigated as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) and HIV-1 integrase. nih.govsci-hub.se The core structure of indole-2-carboxylic acid provides a scaffold that can be systematically modified to optimize binding to specific biological targets. nih.gov Studies have shown that the introduction of different substituents at various positions on the indole ring can lead to significant changes in inhibitory potency and selectivity. nih.govsci-hub.se For instance, the addition of a long branch at the C3 position of the indole core has been shown to improve interactions with the hydrophobic cavity of HIV-1 integrase. nih.gov Furthermore, research has explored the synthesis of novel indole-2-carboxylic acid analogues to assess their antioxidant potentials. researchgate.net These research trajectories highlight the importance of the indole-2-carboxylic acid framework as a template for the design and discovery of new biologically active molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOALTXJYIZPUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599911 | |

| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92287-88-2 | |

| Record name | 3-Ethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 1h Indole 2 Carboxylic Acid and Its Derivatives

Precursor-Based Synthesis Approaches

The formation of the indole (B1671886) nucleus is a critical step in the synthesis of 3-Ethyl-1H-indole-2-carboxylic acid. This is typically achieved through cyclization and condensation reactions of acyclic precursors.

Several classical and modern synthetic methods are employed for the construction of the indole ring system. These reactions often involve the formation of key carbon-carbon and carbon-nitrogen bonds to create the bicyclic structure.

Fischer Indole Synthesis : This is a widely used method that involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. mdpi.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole. mdpi.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, AlCl₃), is crucial for the reaction's success. mdpi.comwikipedia.org

Reissert Synthesis : This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. The resulting o-nitrophenylpyruvic acid is then reductively cyclized to form indole-2-carboxylic acid. pharmaguideline.comorgsyn.org

Leimgruber-Batcho Indole Synthesis : This two-step procedure begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. pharmaguideline.com

Palladium-Catalyzed Cyclization : Modern synthetic approaches often utilize transition metal catalysts, such as palladium, to facilitate the construction of the indole ring. mdpi.com These methods can involve the cross-coupling of o-haloanilines with terminal alkynes (Sonogashira coupling) followed by an intramolecular cyclization. rsc.org

A summary of common indole synthesis methods is provided in the table below.

| Reaction Name | Precursors | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine and aldehyde/ketone | Acid-catalyzed, proceeds via phenylhydrazone intermediate. mdpi.comwikipedia.org |

| Reissert Synthesis | o-Nitrotoluene and diethyl oxalate | Base-catalyzed condensation followed by reductive cyclization. pharmaguideline.comorgsyn.org |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene and formamide acetal | Two-step process involving enamine formation and reductive cyclization. pharmaguideline.com |

| Palladium-Catalyzed Cyclization | o-Haloaniline and terminal alkyne | Transition-metal catalyzed, often involves Sonogashira coupling. rsc.orgmdpi.com |

A common and direct route to this compound involves the hydrolysis of its corresponding ester, ethyl 3-ethyl-1H-indole-2-carboxylate. This precursor can be synthesized through methods like the Fischer indole synthesis, using ethyl 2-oxobutanoate (B1229078) and phenylhydrazine.

The hydrolysis of the ester to the carboxylic acid is a fundamental reaction in organic synthesis. It can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification) : This is a widely used method for the hydrolysis of esters. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out by heating the mixture. The process is irreversible and results in the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. libretexts.org

Acidic Hydrolysis : This method involves heating the ester with a large excess of water in the presence of a strong acid catalyst. This reaction is the reverse of esterification and is a reversible process that does not go to completion. libretexts.org

The alkaline hydrolysis of ethyl indole-2-carboxylate (B1230498) is a known method to produce indole-2-carboxylic acid. orgsyn.org

Functional Group Interconversions and Strategic Derivatization

Once the indole core with the desired substitution pattern is synthesized, further modifications can be made through functional group interconversions.

The carboxylic acid group of this compound can be converted to an ester, a process known as esterification. This is often done to protect the carboxylic acid group during subsequent reactions or to modify the compound's properties.

Fischer Esterification : This is a common method for esterification where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. libretexts.org

Reaction with Thionyl Chloride : The carboxylic acid can be converted to an acyl chloride by reacting with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. nih.gov

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is also a crucial process, as described in section 2.1.2.

| Reaction | Reagents | Description |

| Esterification | Alcohol, Acid Catalyst | Converts a carboxylic acid to an ester. libretexts.org |

| Hydrolysis (Saponification) | Base (e.g., NaOH, KOH), then Acid | Converts an ester to a carboxylic acid. libretexts.org |

The indole ring is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation. The C3 position of the indole ring is the most nucleophilic and is the preferred site for electrophilic attack. nih.govresearchgate.net

Friedel-Crafts Acylation : This reaction involves the introduction of an acyl group (R-C=O) onto the indole ring. It is typically carried out using an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). nih.govresearchgate.net The reaction is highly regioselective for the C3 position of the indole. researchgate.net For indole-2-carboxylates, acylation also occurs predominantly at the C3-position. clockss.org

In the synthesis of complex indole derivatives, it is often necessary to selectively reduce certain functional groups without affecting others.

Reduction of Carbonyl Groups : Carbonyl groups, such as those introduced by Friedel-Crafts acylation, can be reduced to methylene (B1212753) groups (CH₂) using methods like the Wolff-Kishner or Clemmensen reduction. However, milder and more selective reagents are often preferred.

Reduction of Nitro Groups : Nitro groups, which may be present on the benzene (B151609) ring of the indole nucleus, can be selectively reduced to amino groups. This is a common transformation in the synthesis of many biologically active compounds. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a frequently used method. researchgate.net Other reducing agents like indium metal in aqueous ethanolic ammonium (B1175870) chloride can also be employed for the selective reduction of nitro groups in the presence of other functional groups like esters. researchgate.net The reduction of indoles to indolines can be achieved using borane (B79455) complexes in the presence of trifluoroacetic acid, although this method is sensitive to electron-withdrawing groups at the 2-position. google.com

Nucleophilic Substitutions Involving Halogenated Indole Derivatives

Nucleophilic substitution reactions on halogenated indole derivatives are a cornerstone for introducing diverse functional groups onto the indole scaffold. The reactivity of the halogenated position, typically at C3, is influenced by the electronic nature of the indole ring and the type of halogen.

Aryl halides are valuable starting materials for reactions with nucleophiles and for metal-catalyzed cross-coupling reactions. mdpi.com For instance, 3-halogenated 2-trifluoromethylindoles have been shown to react with various nucleophiles. mdpi.com The reaction of these halogenated indoles with 4-methylthiophenol in the presence of a base like cesium carbonate can yield the corresponding 3-thioether derivatives. mdpi.com Similarly, treatment with copper cyanide can introduce a cyano group at the 3-position. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with phenyl boronic acid or the Sonogashira coupling with phenylacetylene, provide efficient routes to 3-phenyl and 3-alkynyl indoles, respectively. mdpi.com

The choice of the nucleophile and reaction conditions allows for the synthesis of a broad spectrum of substituted indoles. For example, the reaction of 3-bromo-2-(trifluoromethyl)-1H-indole with 4-methylthiophenol using cesium carbonate as a base affords 3-(p-tolylthio)-2-(trifluoromethyl)-1H-indole in good yield. mdpi.com

It is important to note that in some cases, N-arylsulfonylation of 2-arylindoles using arylsulfonyl halides under phase-transfer conditions can be accompanied by 3-halogenation. rsc.org The extent of this side reaction is influenced by the electron-donating or withdrawing nature of the substituents on the 2-aryl group, suggesting an electrophilic character for the 3-halogenation process. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) |

| 3-bromo-2-(trifluoromethyl)-1H-indole | 4-methylthiophenol | Cs2CO3 | 3-(p-tolylthio)-2-(trifluoromethyl)-1H-indole | 79 |

| 3-bromo-2-(trifluoromethyl)-1H-indole | Phenyl boronic acid | Pd catalyst | 3-phenyl-2-(trifluoromethyl)-1H-indole | 72-98 |

| 3-bromo-2-(trifluoromethyl)-1H-indole | Phenylacetylene | Pd catalyst | 3-(phenylethynyl)-2-(trifluoromethyl)-1H-indole | 72-98 |

Decarboxylation Strategies for Indole-2-carboxylic Acids

Decarboxylation, the removal of a carboxyl group, is a fundamental transformation in the synthesis of indoles, particularly when the desired product is the indole core itself without the C2-carboxylic acid functionality. cdnsciencepub.comresearchgate.net This reaction is often a necessary step in classical indole syntheses like the Reissert and Fischer methods, which initially produce indole-2-carboxylic acids. cdnsciencepub.comresearchgate.net

Several methods have been developed for the decarboxylation of indole-2-carboxylic acids, with varying degrees of efficiency and substrate scope. cdnsciencepub.comacs.org Simply heating the indole-2-carboxylic acid above its melting point can effect decarboxylation, as demonstrated with fluoro-substituted indole-2-carboxylic acids. cdnsciencepub.com However, this method is not universally applicable and can lead to decomposition for less stable derivatives. cdnsciencepub.com

A more robust and widely used method involves heating the indole-2-carboxylic acid in a high-boiling solvent such as quinoline, often in the presence of a catalyst. cdnsciencepub.com Copper-based catalysts, including cuprous chloride, copper chromite, and copper powder, have been extensively employed. cdnsciencepub.com The Rydon and Tweedle procedure, which utilizes copper chromite in quinoline, is considered a generally reliable method for the decarboxylation of a variety of substituted indole-2-carboxylic acids, including iodo-substituted derivatives. cdnsciencepub.com

It has been observed that heating a carboxylic acid with a catalytic amount of its copper salt can facilitate decarboxylation at lower temperatures and with shorter reaction times compared to other methods. cdnsciencepub.com More recently, silver-catalyzed protodecarboxylation has emerged as an effective method for heteroaromatic carboxylic acids. acs.org Additionally, a continuous protodecarboxylation process in sulfolane (B150427) has been developed. acs.org

| Starting Material | Catalyst/Reagent | Solvent | Product | Yield (%) |

| 4-Fluoroindole-2-carboxylic acid | Heat | None | 4-Fluoroindole | 80 |

| 5-Fluoroindole-2-carboxylic acid | Heat | None | 5-Fluoroindole | 52 |

| 6-Fluoroindole-2-carboxylic acid | Heat | None | 6-Fluoroindole | 51 |

| 7-Fluoroindole-2-carboxylic acid | Heat | None | 7-Fluoroindole | 48 |

| 4-Chloroindole-2-carboxylic acid | Cuprous chloride | Quinoline | 4-Chloroindole | 73-78 |

| 6-Chloroindole-2-carboxylic acid | Cuprous chloride | Quinoline | 6-Chloroindole | 73-78 |

| 5,6-Dimethoxyindole-2-carboxylic acid | Heat | Glycerol | 5,6-Dimethoxyindole | 97 |

| 3-Methyl-1H-indole-2-carboxylic acid | Formic acid | N,N-dimethylformamide | 3-Methylindole | 96 |

| 3-Methyl-1H-indole-2-carboxylic acid | Silver carbonate, Acetic acid | Dimethyl sulfoxide | 3-Methylindole | 71 |

N-Alkylation of the Indole Nitrogen

N-alkylation is a crucial modification of the indole ring system, allowing for the introduction of various alkyl groups at the nitrogen atom. This functionalization can significantly impact the biological activity and physical properties of the resulting indole derivatives.

The classical approach to N-alkylation involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride, followed by reaction with an alkylating agent like an alkyl halide in a solvent such as DMF or THF. researchgate.netrsc.org This method is often efficient and provides good selectivity for N-alkylation over C-alkylation. rsc.org However, concerns about the use of strong bases and hazardous alkylating agents have prompted the development of alternative procedures. google.com

Milder and more environmentally friendly methods have been developed. For instance, N-alkylation can be achieved using potassium hydroxide in an ionic liquid, which allows for the successful alkylation of indoles with alkyl halides. organic-chemistry.org Another approach involves the use of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate or dibenzyl carbonate as the alkylating agent. google.com This method offers high yields under mild conditions and can be performed in the absence or presence of a solvent. google.com

Furthermore, a one-pot, three-component protocol combining Fischer indolization with N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This efficient process utilizes readily available starting materials and proceeds quickly. rsc.org Other alternative N-alkylation methods include Mitsunobu conditions using alcohols, transition metal-catalyzed reactions, and Brønsted acid-catalyzed aza-Michael additions. researchgate.netrsc.org

| Indole Derivative | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield (%) |

| 5-Bromoindole | Dimethyl carbonate | DABCO | Toluene | N-Methyl-5-bromoindole | Quantitative |

| Indole | Alkyl halide | Potassium hydroxide | Ionic liquid | N-Alkylindole | Good |

| 5-Fluoro-6-chloroindole | N-Boc-aziridine | KOH | - | N-Alkylated indole | 82 |

Hydrazinolysis and Subsequent Condensations with Aldehydes and Ketones

The transformation of indole-2-carboxylic acid esters into hydrazides, followed by condensation with carbonyl compounds, provides a versatile route to a variety of complex indole derivatives. This two-step sequence is a powerful tool for building molecules with potential biological activity.

The initial step, hydrazinolysis, involves the reaction of an indole-2-carboxylic acid ester, such as ethyl 1H-indole-2-carboxylate, with hydrazine (B178648) hydrate. This reaction typically proceeds smoothly to afford the corresponding 1H-indole-2-carbohydrazide. mdpi.com

The resulting hydrazide is a key intermediate that can undergo condensation reactions with a wide range of aldehydes and ketones. The condensation product is a hydrazone, which can possess its own biological properties or serve as a precursor for further transformations. For example, condensation of 1H-indole-2-carbohydrazide with (1H-indol-3-yl)methylene) gives N'-((1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide in high yield. mdpi.com Similarly, reaction with pyridine-3-carbaldehyde yields N'-(pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide. mdpi.com

This methodology allows for the synthesis of a diverse library of indole derivatives by simply varying the aldehyde or ketone used in the condensation step. The resulting hydrazones often exhibit interesting biological activities and can be further cyclized to form various heterocyclic systems.

| Indole Intermediate | Aldehyde/Ketone | Product | Yield (%) |

| 1H-Indole-2-carbohydrazide | (1H-Indol-3-yl)methylene | N'-((1H-Indol-3-yl)methylene)-1H-indole-2-carbohydrazide | 82 |

| 1H-Indole-2-carbohydrazide | Pyridine-3-carbaldehyde | N'-(Pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide | 71 |

Multicomponent Reactions (e.g., Ugi-4CR) for Complex Indole Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that has been widely utilized in the synthesis of diverse heterocyclic scaffolds, including those containing the indole nucleus. rsc.orgnih.gov

The classic Ugi-4CR involves the reaction of an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. nih.govsciepub.com This reaction is known for its high atom economy and the ability to generate molecular diversity with minimal synthetic effort. sciepub.com The Ugi reaction has been instrumental in creating libraries of compounds for pharmacological screening. nih.gov

The versatility of the Ugi reaction can be further expanded through post-transformation strategies, where the initial Ugi product is subjected to subsequent cyclization or modification reactions. rsc.org This approach has been successfully applied to the synthesis of various indole and hetero-fused indole derivatives. rsc.org For instance, a sequence involving an Ugi-4CR followed by a copper-catalyzed cascade reaction has been developed to construct highly substituted isoquinolone-4-carboxylic acids. acs.orgnih.gov

The choice of the four components in the Ugi reaction allows for the systematic variation of the substituents in the final product, making it an ideal strategy for generating libraries of structurally diverse indole-containing molecules for drug discovery and other applications. rsc.org

| Amine | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Product Type |

| Aniline | Benzaldehyde | Benzoic acid | tert-Butyl isocyanide | α-bis-amide derivative |

| Ammonia | Cyclopentanecarbaldehyde | 2-Iodobenzoic acid | Benzyl isocyanide | Intermediate for isoquinolone synthesis |

Synthesis from Baylis-Hillman Adducts to Form Indole-2-carboxylic Acid Esters

The Baylis-Hillman reaction provides a versatile entry point for the synthesis of various heterocyclic compounds, including indole-2-carboxylic acid esters. This atom-economical carbon-carbon bond-forming reaction typically involves the coupling of an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine.

A notable application of this methodology is the synthesis of 3-nitro-1H-indole-2-carboxylic acid ethyl ester derivatives from acetylated Baylis-Hillman adducts derived from 2-nitrobenzaldehydes. researchgate.netresearchgate.net This approach offers a simple and direct route to these valuable indole intermediates. researchgate.net

The Morita-Baylis-Hillman (MBH) methodology has also been successfully applied to the synthesis of indolizine-2-carboxylic acid esters, which are isomeric with indole derivatives. semanticscholar.org In this process, a Baylis-Hillman adduct can be cyclized to form the indolizine (B1195054) core. semanticscholar.org For example, treatment of a specific MBH adduct with refluxing acetic anhydride can selectively yield methyl indolizine-2-carboxylate. semanticscholar.org

These examples highlight the utility of Baylis-Hillman adducts as flexible building blocks for the construction of indole and related heterocyclic systems, providing access to a range of functionalized derivatives.

| Starting Material | Reagent | Product | Yield (%) |

| Acetylated Baylis-Hillman adducts of 2-nitrobenzaldehydes | - | 3-Nitro-1H-indole-2-carboxylic acid ethyl ester derivatives | - |

| Morita-Baylis-Hillman adduct | Acetic anhydride | Methyl indolizine-2-carboxylate | 93 |

Formylation Reactions (e.g., Vilsmeier-Haack) for Aldehyde Introduction

Formylation reactions are essential for introducing an aldehyde (formyl) group onto an aromatic or heteroaromatic ring. The Vilsmeier-Haack reaction is a widely used and powerful method for the formylation of electron-rich systems, including indoles. acs.orgthieme-connect.deorganic-chemistry.org

The Vilsmeier-Haack reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphoryl chloride (POCl3), to generate the Vilsmeier reagent, which is an electrophilic iminium species. thieme-connect.deorganic-chemistry.orgniscpr.res.in This reagent then attacks the electron-rich indole ring, usually at the C3 position, to afford the corresponding indole-3-carboxaldehyde (B46971) after aqueous workup. niscpr.res.in

This reaction is highly effective for the formylation of indoles and has been utilized in the synthesis of various indole derivatives. niscpr.res.inresearchgate.net For example, ethyl 1H-indole-2-carboxylate can be formylated at the 3-position using the Vilsmeier-Haack reagent to produce ethyl 3-formyl-1H-indole-2-carboxylate. researchgate.net The reaction of 2,3,3-trimethyl-3H-benzo[g]indole with the Vilsmeier reagent leads to double formylation of the C2-methyl group, yielding a malondialdehyde derivative. sid.ir

While the classical Vilsmeier-Haack reaction is stoichiometric in the use of phosphoryl chloride, catalytic versions have been developed to improve the sustainability of the process. acs.org These catalytic methods often involve a P(III)/P(V)=O cycle and can provide efficient formylation under milder conditions. acs.org

| Substrate | Reagent | Product |

| Indole | DMF, POCl3 | Indole-3-carboxaldehyde |

| Ethyl 1H-indole-2-carboxylate | DMF, POCl3 | Ethyl 3-formyl-1H-indole-2-carboxylate |

| 2,3,3-Trimethyl-3H-benzo[g]indole | Vilsmeier reagent | Benzo[g]indol-2-ylidene-malondialdehyde |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1h Indole 2 Carboxylic Acid Derivatives

Reactions of the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, making it susceptible to electrophilic attack and oxidation. The substituents at the C2 and C3 positions significantly influence the regioselectivity and outcome of these reactions.

Electrophilic Aromatic Substitutions on the Indole Nucleus (e.g., C3, C6 positions)

The indole nucleus is generally prone to electrophilic substitution, with the C3 position being the most favored site for attack due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. However, in 3-ethyl-1H-indole-2-carboxylic acid, the C3 position is already substituted. Consequently, electrophilic attack is directed to other positions on the ring.

The presence of the electron-withdrawing carboxylic acid group at C2 deactivates the pyrrole (B145914) part of the indole ring towards electrophilic attack. Conversely, the ethyl group at C3 is an electron-donating group, which activates the ring. The directing effect of these competing groups, along with the inherent reactivity of the indole system, makes the C6 position in the benzene (B151609) portion of the molecule the next most likely site for electrophilic substitution. This is because the C6 position is para to the nitrogen atom and meta to the deactivating carboxylic acid group, representing a favored site for electrophilic attack in substituted indoles where the C3 position is blocked. researchgate.net

For instance, in related 3-substituted indole-2-carboxylates, electrophilic substitution reactions such as nitration or halogenation are known to occur preferentially at the C6 position. researchgate.net The reaction conditions, including the nature of the electrophile and the solvent, can influence the regioselectivity.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Indoles

| Position | Reactivity Influenced by | Rationale |

| C3 | Most reactive site in unsubstituted indole. | Highest electron density and stabilization of the intermediate carbocation by the nitrogen lone pair. |

| C2 | Deactivated in the target molecule. | Electron-withdrawing effect of the carboxylic acid group. |

| C6 | Favored site for substitution in the target molecule. | Activated by the nitrogen atom (para-directing) and less deactivated by the C2-carboxylic acid group (meta-directing). |

Oxidation Pathways of the Electron-Rich Indole Core

The electron-rich nature of the indole core makes it susceptible to oxidation. The oxidation of indole-2-carboxylic acids can proceed through various pathways, depending on the oxidant and reaction conditions. Electrochemical oxidation studies of indole-2-carboxylic acid have shown that the reaction can lead to the formation of dioxindole derivatives, as well as dimeric products linked through either carbon-carbon or carbon-oxygen-carbon bonds. researchgate.net

The proposed mechanism involves an initial one-electron oxidation to form a radical cation, which can then undergo further reactions. For this compound, the ethyl group at the C3 position can also be a site of oxidative attack, potentially leading to a wider array of products. The oxidation can result in the formation of 3-acetyl or 3-hydroxyethyl derivatives under specific conditions. The specific products formed from the oxidation of this compound would depend on the oxidizing agent used and the reaction parameters. researchgate.netorganic-chemistry.orgyoutube.com

Reactivity of the Carboxylic Acid and Other Functional Groups

The carboxylic acid and the indole nitrogen confer specific acid-base properties to the molecule, and these groups, along with the potential for introducing other functionalities, open up a range of chemical transformations.

Acid-Base Properties and their Influence on Reactivity

This compound possesses both an acidic carboxylic acid group and a weakly basic indole nitrogen. The pKa of the carboxylic acid in the related indole-2-carboxylic acid is approximately 3.9, indicating it is a moderately strong acid. nih.gov The indole nitrogen is weakly acidic, with a pKa of around 17, meaning it can be deprotonated by strong bases. quimicaorganica.org

These acid-base properties significantly influence the molecule's reactivity. The carboxylate anion, formed under basic conditions, is less electron-withdrawing than the carboxylic acid, which can affect the reactivity of the indole ring in subsequent reactions. Conversely, protonation of the indole nitrogen under strongly acidic conditions would deactivate the entire ring system towards electrophilic attack. The specific pH of the reaction medium can thus be used to control the reactivity of different parts of the molecule. For example, peptide coupling reactions involving the carboxylic acid group are typically carried out under conditions where the carboxylate is activated, and the nucleophilicity of the amine reactant is maximized. nih.gov

Table 2: Acid-Base Properties of Indole-2-Carboxylic Acid Derivatives

| Functional Group | pKa | Property | Influence on Reactivity |

| Carboxylic Acid (-COOH) | ~3.9 | Acidic | Can be deprotonated to form a carboxylate, altering the electronic properties of the indole ring. |

| Indole Nitrogen (-NH-) | ~17 | Weakly Acidic/Very Weakly Basic | Can be deprotonated by strong bases, or protonated in strong acids, affecting the nucleophilicity and reactivity of the indole ring. |

Aldol Condensation Potential of Formyl-Substituted Indoles

While this compound itself does not undergo Aldol condensation, its derivatives can be readily functionalized to participate in such reactions. A key transformation is the Vilsmeier-Haack formylation of the corresponding ethyl ester, which introduces a formyl group at the C3 position, displacing the ethyl group under certain conditions or, more commonly, formylating a vacant C3 position in a related precursor. More specifically, ethyl 3-formyl-1H-indole-2-carboxylate can be synthesized and serves as a versatile precursor. nih.govresearchgate.net

The resulting 3-formyl-1H-indole-2-carboxylate possesses an aldehyde functionality that is activated towards nucleophilic attack. This aldehyde can readily participate in Aldol-type condensation reactions with active methylene (B1212753) compounds. For example, condensation with compounds like 2-thiohydantoin, rhodanine, or thiobarbituric acid derivatives leads to the formation of a variety of heterocyclic systems. researchgate.net These reactions typically proceed via the formation of a new carbon-carbon double bond through the elimination of water, a hallmark of the Aldol condensation. masterorganicchemistry.comyoutube.com The reactivity of the formyl group in these condensations provides a powerful tool for the elaboration of the indole scaffold into more complex molecules. researchgate.net

Metal-Mediated Transformations and Cross-Coupling Reactions

The functional groups present in this compound and its derivatives provide handles for a variety of metal-mediated transformations. The carboxylic acid itself can be a substrate in decarboxylative cross-coupling reactions, where it is converted into a carbon nucleophile under photoredox and nickel catalysis, allowing for the formation of new carbon-carbon bonds. nih.gov

Furthermore, the indole ring can be halogenated, for instance at the C6 position, to introduce a leaving group suitable for transition-metal-catalyzed cross-coupling reactions. Halogenated indole-2-carboxylates can participate in reactions like the Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds, or in Buchwald-Hartwig amination to form carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. For example, palladium-catalyzed carbonylative processes have been used for the synthesis of various indole derivatives. beilstein-journals.org Additionally, the carboxylic acid can be activated and coupled with amines using standard peptide coupling reagents, which often involve metal or non-metal-based activating agents. nih.gov

Intramolecular Interactions and Conformational Dynamics

The conformational flexibility and intramolecular interactions of this compound are critical determinants of its chemical behavior and biological activity. These aspects are governed by the interplay of steric and electronic effects arising from the ethyl group at the C3 position and the carboxylic acid group at the C2 position of the indole ring.

Detailed experimental and computational studies on the precise conformational dynamics of this compound are not extensively documented in the public domain. However, valuable insights can be drawn from structural studies of closely related indole-2-carboxylic acid derivatives and general principles of stereochemistry.

A key intramolecular interaction expected in this compound involves the formation of a hydrogen bond. This can occur between the acidic proton of the carboxylic acid group and the lone pair of electrons on the indole nitrogen atom (N-H···O=C) or, more commonly, between the carboxylic acid's hydroxyl group and the indole nitrogen (C=O-H···N). In the solid state, however, intermolecular hydrogen bonding often dominates, leading to the formation of dimers or polymeric chains. For instance, the crystal structure of the parent compound, indole-2-carboxylic acid, reveals planar ribbons formed by intermolecular O-H···O and N-H···O hydrogen bonds. In these structures, the carboxylic groups of adjacent molecules are oriented perpendicularly to each other. Similarly, ethyl 1H-indole-2-carboxylate, a closely related ester, crystallizes as a hydrogen-bonded dimer through N-H···O interactions. nih.govresearchgate.net

The presence of the ethyl group at the C3 position introduces significant steric hindrance, which influences the preferred orientation of the adjacent carboxylic acid group. Rotation around the C2-C(carboxyl) single bond would be subject to a rotational energy barrier. The most stable conformation is likely to be one that minimizes the steric clash between the ethyl group and the carboxylic acid. This would likely involve the carboxylic acid group being oriented away from the ethyl group.

In solution, the molecule is expected to exist as an equilibrium of different conformers. The specific solvent environment can influence the position of this equilibrium. In non-polar solvents, intramolecular hydrogen bonding is more likely to be a significant factor in stabilizing a particular conformation. In protic solvents, intermolecular hydrogen bonding with solvent molecules will compete with and may disrupt intramolecular interactions.

Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in elucidating the potential energy surface of this compound. Such studies could provide quantitative data on the relative energies of different conformers, rotational barriers, and the geometric parameters of any intramolecular hydrogen bonds. While specific data for the 3-ethyl derivative is scarce, studies on similar molecules can provide a framework for understanding its behavior.

To illustrate the types of data that are relevant to conformational analysis, the following table presents predicted physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem nih.gov |

| Molecular Weight | 189.21 g/mol | PubChem nih.gov |

| XLogP3-AA | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Predicted Collision Cross Section ([M+H]⁺) | 139.0 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 140.4 Ų | PubChemLite uni.lu |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are fundamental in determining the chemical structure of 3-Ethyl-1H-indole-2-carboxylic acid. Each method offers unique information that, when combined, provides a complete picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the atomic-level structure of this compound by analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For the ethyl group, a characteristic triplet and quartet pattern is expected. The aromatic protons of the indole (B1671886) ring and the N-H proton will exhibit distinct chemical shifts, which can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carboxylic acid carbon, the carbons of the indole ring, and the two carbons of the ethyl group. The chemical shifts of the indole carbons provide insight into the electron distribution within the heterocyclic ring system. For instance, in a related compound, 1-ethyl-1H-indole-3-carbaldehyde, the ethyl group carbons appear at approximately 41.89 and 15.05 ppm. rsc.org

A detailed analysis of the ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid Carbon (C=O) | ~163 |

| Indole C2 | ~129 |

| Indole C3 | ~108 |

| Indole C3a | ~127 |

| Indole C4 | ~122 |

| Indole C5 | ~120 |

| Indole C6 | ~125 |

| Indole C7 | ~113 |

| Indole C7a | ~138 |

| Ethyl CH₂ | ~19 |

| Ethyl CH₃ | ~14 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of a carboxylic acid is characterized by several distinct and intense absorption bands. spectroscopyonline.com

A very broad absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid carbonyl group gives rise to a strong, sharp peak typically in the range of 1730-1700 cm⁻¹ for saturated acids. spectroscopyonline.com Another key feature is the C-O stretching vibration, which appears between 1320 and 1210 cm⁻¹. spectroscopyonline.com The N-H stretching vibration of the indole ring usually appears as a sharp peak around 3400-3300 cm⁻¹. Additionally, C-H stretching vibrations from the aromatic ring and the ethyl group are observed in the 3100-2850 cm⁻¹ region. The out-of-plane bending of the O-H group can also be seen as a broad band around 960-900 cm⁻¹. spectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3500-2500 | Broad, Strong |

| Indole | N-H Stretch | 3400-3300 | Medium, Sharp |

| Aromatic/Alkyl | C-H Stretch | 3100-2850 | Medium to Weak |

| Carboxylic Acid | C=O Stretch | 1730-1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Strong |

| Carboxylic Acid | O-H Bend | 960-900 | Broad, Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The indole ring system in this compound is the primary chromophore responsible for UV absorption. Indole and its derivatives typically exhibit two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm, and a second, less intense, and broader band (the L-band) with fine structure is observed around 260-290 nm. For instance, indole-3-carboxylic acid shows a local maximum at 278 nm. researchgate.net The exact positions and intensities of these bands for this compound can be influenced by the ethyl and carboxylic acid substituents, as well as the solvent used for the analysis.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization (ESI) can provide a highly accurate mass measurement, confirming the molecular formula C₁₁H₁₁NO₂. nih.gov The predicted monoisotopic mass is 189.078978594 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring. For this compound, loss of the ethyl group (C₂H₅) or the carboxylic acid group (COOH) are expected fragmentation pathways. PubChemLite predicts several adducts for this compound, including [M+H]⁺ with a mass-to-charge ratio (m/z) of 190.08626 and [M-H]⁻ with an m/z of 188.07170. uni.lu

Crystallographic Analysis

Crystallographic analysis, particularly X-ray single crystal diffraction, offers the most definitive method for determining the three-dimensional structure of a molecule.

X-ray Single Crystal Diffraction for Absolute Structure Determination

Analysis of Crystal Packing and Hydrogen Bonding Networks in this compound

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a notable absence of experimental data on the crystal structure of this compound. To date, no published reports contain the specific crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates, for this compound. Consequently, a detailed analysis of its crystal packing and hydrogen bonding networks based on experimental single-crystal X-ray diffraction data is not currently possible.

While the crystal structure of the parent compound, Indole-2-carboxylic acid, and its ethyl ester, Ethyl 1H-indole-2-carboxylate, have been determined and analyzed, this information cannot be directly extrapolated to predict the precise solid-state arrangement of this compound. The presence of the ethyl group at the 3-position of the indole ring is expected to introduce significant steric and electronic effects that would influence the intermolecular interactions and resulting crystal lattice.

In the absence of experimental data for this compound, a hypothetical discussion of its potential hydrogen bonding motifs can be considered based on the functional groups present in the molecule. The molecule possesses a carboxylic acid group (-COOH) and an indole N-H group, both of which are strong hydrogen bond donors. The carbonyl oxygen of the carboxylic acid is a primary hydrogen bond acceptor.

It is plausible that, like many carboxylic acids, this compound would form centrosymmetric dimers in the solid state via strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. This would create a characteristic R²₂(8) ring motif. Furthermore, the indole N-H group could participate in hydrogen bonding, potentially forming chains or other supramolecular assemblies by interacting with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule.

However, without experimental verification, any description of the crystal packing and hydrogen bonding network of this compound remains speculative. The actual solid-state structure will be a result of a complex interplay of these hydrogen bonding interactions, as well as van der Waals forces and potential π-π stacking interactions involving the indole rings, all of which are influenced by the steric hindrance of the ethyl group.

Biological and Pharmacological Research Applications of Indole 2 Carboxylic Acid Derivatives

Antimicrobial Activity Investigations

The indole (B1671886) scaffold is a crucial component in many compounds exhibiting antimicrobial properties. Research into indole-2-carboxylic acid derivatives has revealed their potential in combating various microbial pathogens, including bacteria and fungi.

A study on new ester and amide derivatives of indole-2-carboxylic acid demonstrated their efficacy as antimicrobial agents. fabad.org.tr Specifically, compounds 1 and 6 showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida albicans, while compounds 3 and 5 had an MIC of 64 µg/mL against the same strain. fabad.org.tr Compound 1 also displayed moderate activity against Candida parapsilosis with an MIC of 64 µg/mL. fabad.org.tr

In another investigation, seventeen new (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov All tested compounds showed antibacterial activity against eight Gram-positive and Gram-negative bacteria, with their efficacy surpassing that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov The most active compound, 8 , exhibited MIC values ranging from 0.004 to 0.03 mg/mL and minimum bactericidal concentration (MBC) values between 0.008 and 0.06 mg/mL. nih.gov Notably, Enterobacter cloacae was the most sensitive bacterium, whereas Escherichia coli and Micrococcus flavus were the most resistant. nih.gov The antifungal activity of these derivatives was also significant, with MIC values ranging from 0.004 to 0.06 mg/mL, and compound 15 being the most potent. nih.gov

Furthermore, the synthesis of various 3-substituted indole derivatives has yielded compounds with notable antimicrobial effects. For instance, some of these newly synthesized compounds have demonstrated high activity against a range of microorganisms. scirp.orgresearchgate.net

Table 1: Antimicrobial Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

| Compound 1 | Candida albicans | 32 | fabad.org.tr |

| Compound 6 | Candida albicans | 32 | fabad.org.tr |

| Compound 3 | Candida albicans | 64 | fabad.org.tr |

| Compound 5 | Candida albicans | 64 | fabad.org.tr |

| Compound 1 | Candida parapsilosis | 64 | fabad.org.tr |

| Compound 8 | Various Bacteria | 4-30 | nih.gov |

| Compound 15 | Various Fungi | 4-60 | nih.gov |

Anti-inflammatory Response Modulation

Indole-2-carboxylic acid derivatives have been investigated for their potential to modulate inflammatory responses. nih.gov Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators involved in conditions like asthma and allergic rhinitis. nih.gov Research has focused on developing antagonists for CysLT receptors, particularly CysLT1.

A high-throughput screening campaign identified an indole derivative, compound 1 , as a micromolar CysLT1 antagonist with an IC50 value of 0.66 ± 0.19 μM. nih.gov This compound possesses a unique indole-2-carboxylic acid moiety. nih.gov Further optimization led to the discovery of 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (17k ) as a highly potent and selective CysLT1 antagonist with an IC50 of 0.0059 ± 0.0011 μM for CysLT1. nih.gov This demonstrates the importance of the indole-2-carboxylic acid moiety for CysLT1 antagonist activity. nih.gov

Antioxidant Activity Assessments

Several studies have highlighted the antioxidant potential of indole-2-carboxylic acid derivatives. These compounds can act as free radical scavengers and reducing agents, which is beneficial in combating oxidative stress-related diseases.

New ester and amide derivatives of indole-2-carboxylic acid (1-6 ) were synthesized and evaluated for their in vitro antioxidant properties. fabad.org.tr Compounds 5 and 6 showed a scavenging effect against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and exhibited strong reducing power. fabad.org.tr All tested compounds demonstrated excellent metal chelating activity, surpassing that of the standard EDTA. fabad.org.tr

In another study, a series of fifteen C-3 substituted indole derivatives were synthesized, and their antioxidant activity was investigated. nih.gov The derivative with a pyrrolidinedithiocarbamate moiety was the most active as a radical scavenger and Fe3+-Fe2+ reducer. nih.gov The antioxidant activity was found to be dependent on the substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom. nih.gov

Furthermore, novel hybrid indole-based caffeic acid amide derivatives have been designed as potent free radical scavenging agents. nih.gov Compounds 3a , 3f , 3h , 3j , and 3m showed excellent DPPH radical scavenging activities. nih.gov Specifically, compounds 3f , 3j , and 3m demonstrated a higher capacity to neutralize the ABTS•+ radical cation than the standard Trolox. nih.gov

Table 2: Antioxidant Activity of Indole-2-Carboxylic Acid Derivatives

| Compound | Assay | Activity | Reference |

| Compounds 5 and 6 | DPPH radical scavenging | Effective | fabad.org.tr |

| Compounds 1-6 | Metal chelating | Excellent | fabad.org.tr |

| Pyrrolidinedithiocarbamate derivative | Radical scavenging, Fe3+-Fe2+ reduction | Most active | nih.gov |

| Compound 3j | DPPH scavenging | IC50 = 50.98 ± 1.05 µM | nih.gov |

| Compound 3j | ABTS•+ scavenging | IC50 = 19.49 ± 0.54 µM | nih.gov |

Antineoplastic and Antitumor Mechanisms

The indole scaffold is a key feature in numerous anticancer agents. mdpi.com Derivatives of 1H-indole-2-carboxylic acid have been extensively studied for their potential to inhibit cancer cell growth through various mechanisms, including the modulation of cell proliferation and apoptosis, and targeting specific cancer cell lines.

Modulation of Cell Proliferation and Apoptosis Pathways

Indole derivatives can induce apoptosis (programmed cell death) in cancer cells by inhibiting key proteins involved in cell survival, such as Mcl-1, Bcl-2, and poly(ADP-ribose) polymerase 1 (PARP). mdpi.com They can also suppress DNA topoisomerases and histone deacetylases (HDAC), further contributing to their anticancer effects. mdpi.com

A series of substituted-N-benzyl-1H-indole-2-carbohydrazides (4a–q ) were synthesized and shown to exhibit cytotoxicity in MCF-7, A549, and HCT116 cancer cell lines. mdpi.com Compound 4e was the most cytotoxic, with an average IC50 of 2 µM, and was found to induce apoptosis. mdpi.com

In another study, novel 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein were designed for the treatment of liver cancer. nih.govresearchgate.net Compound C11 displayed significant inhibitory activity against several human liver cancer cell lines and induced G1-S phase cell cycle arrest and apoptosis. nih.govresearchgate.net

Furthermore, indole-2-carboxamides have been identified as potential multi-target antiproliferative agents. nih.gov The most promising derivatives were found to inhibit multiple kinases and induce apoptosis. nih.gov

Targeting Specific Cancer Cell Lines

Research has demonstrated the efficacy of indole-2-carboxylic acid derivatives against a variety of cancer cell lines. For instance, a series of thiazolyl-indole-2-carboxamide derivatives exhibited cytotoxic activity against a broad range of cancer cell lines. acs.org Compounds 6i and 6v were particularly effective against HeLa and MCF-7 cells while showing lower toxicity to normal cells. acs.org

Novel 1H-indole-2-carboxylic acid derivatives have also been evaluated for their antitumor activity against liver cancer. nih.gov Compound C11 showed potent inhibitory activity against Bel-7402, SMMC-7721, SNU-387, Hep G2, and Hep 3B human liver cancer cells, as well as chemotherapy-resistant Bel-7402/5-Fu cells. nih.gov

Additionally, indole-aryl amide derivatives have been tested against a panel of tumor cell lines, including HT29, HeLa, IGROV-1, MCF7, PC-3, and Jurkat J6 cells. unibo.it Compound 5 from this series showed noteworthy selectivity towards the malignant colonic cell line HT29. unibo.it

Table 3: Antineoplastic Activity of Indole-2-Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference |

| Compound 4e | MCF-7, A549, HCT116 | Average IC50 of 2 µM, induces apoptosis | mdpi.com |

| Compound C11 | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B | Potent inhibitory activity, induces G1-S phase cell cycle arrest | nih.govresearchgate.net |

| Compounds 6i and 6v | HeLa, MCF-7 | Excellent cytotoxic activity | acs.org |

| Compound 5 | HT29 | Selective toxicity | unibo.it |

Antiviral Potency Studies

The development of effective antiviral agents is a critical area of research, and indole-2-carboxylic acid derivatives have emerged as a promising scaffold for this purpose.

Specifically, these derivatives have been identified as potent inhibitors of the HIV-1 integrase enzyme, which is crucial for viral replication. nih.gov A study found that indole-2-carboxylic acid (1 ) could inhibit the strand transfer activity of HIV-1 integrase. nih.gov Optimization of this lead compound resulted in derivative 17a , which markedly inhibited the enzyme with an IC50 value of 3.11 μM. nih.gov Further structural modifications led to compound 20a , which showed an even greater inhibitory effect with an IC50 value of 0.13 μM. mdpi.com

Research has also explored the antiviral activity of these derivatives against other viruses. For example, a new indol-3-carboxylic acid derivative demonstrated reliable dose-dependent antiviral activity against SARS-CoV-2 in vitro, completely suppressing viral replication at a concentration of 52.0 μM. actanaturae.rucyberleninka.ru This compound had an IC50 value of 1.84 μM and a high selectivity index of 78.6. actanaturae.ru

Additionally, certain ethyl 2-(3-heterocycle-1H-indol-1-yl) acetate (B1210297) derivatives have shown significant antiviral activity against Marek's disease virus (MDV). aalto.fi Compounds 7b , 8b , 9b , and 10a exhibited IC50 values ranging between 5 and 6 μg/ml and high therapeutic indices. aalto.fi

HIV-1 Integrase Inhibition and Mechanism of Action

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV), as it facilitates the integration of the viral DNA into the host genome. nih.govebi.ac.ukresearchgate.net This process is essential for establishing a persistent infection. researchgate.net Since there is no equivalent enzyme in human cells, HIV-1 integrase is a prime target for antiviral drug development. researchgate.net

Indole-2-carboxylic acid derivatives have emerged as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govmdpi.com The inhibitory mechanism of these compounds involves the chelation of two magnesium ions (Mg²⁺) within the active site of the integrase enzyme. nih.govresearchgate.netmdpi.com This interaction is primarily mediated by the indole core and the carboxyl group at the C2 position. nih.govmdpi.com By binding to these essential metal ions, the inhibitors block the strand transfer step of the integration process, thereby preventing the insertion of viral DNA into the host chromosome. nih.govmdpi.com

Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of highly potent inhibitors. For instance, modifications at the C3 position of the indole ring with a long branch have been shown to enhance interactions with a hydrophobic cavity near the active site, significantly improving inhibitory activity. nih.govmdpi.com One such derivative, compound 20a , demonstrated a remarkable increase in integrase inhibitory effect with a half-maximal inhibitory concentration (IC₅₀) value of 0.13 μM. nih.govmdpi.com Similarly, the introduction of a halogenated benzene (B151609) ring at the C6 position has been found to increase inhibitory activity against HIV-1 integrase. mdpi.com

| Compound | Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 1 | Indole-2-carboxylic acid | 32.37 | rsc.org |

| Compound 3 | Indole-2-carboxylic acid derivative | 12.41 | mdpi.com |

| Compound 17a | C6-halogenated benzene ring | 3.11 | rsc.org |

| Compound 20a | Long branch on C3 | 0.13 | nih.govmdpi.com |

Activity Against Other Viral Pathogens (e.g., BVDV, HCV, Influenza A)

Beyond HIV, indole derivatives have shown promise against a variety of other viruses. nih.gov A series of novel indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their in vitro broad-spectrum antiviral activities against viruses such as Influenza A, Influenza B, HSV-1, and Coxsackie B3 virus. nih.gov

In studies targeting influenza A, compound 14f displayed potent inhibitory activity with an IC₅₀ of 7.53 μmol/L and a selectivity index (SI) of 12.1. nih.gov Another compound, 8f , was particularly effective against Coxsackie B3 virus, showing the highest SI value of 17.1. nih.gov These findings underscore the potential of the indole-2-carboxylate scaffold in developing broad-spectrum antiviral agents. nih.gov The structure-activity relationship (SAR) studies indicated that certain substitutions, such as an acetyl group at the amino position, could decrease the antiviral activity against RNA viruses. nih.gov

Immunomodulatory Effects

Indole and its derivatives, which can be produced by the intestinal microbiota, play a role in modulating the immune system. frontiersin.org Research has shown that indole can reduce intestinal inflammation by decreasing the production of pro-inflammatory cytokines like IL-8 and activating the anti-inflammatory cytokine IL-10. frontiersin.org This suggests a potential immunomodulatory role for indole derivatives in conditions like NSAID-induced enteropathy. frontiersin.org Tryptamine, another indole derivative, has been found to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune tolerance. frontiersin.org

Enzyme Inhibition Mechanisms and Target Identification

The versatility of the indole-2-carboxylic acid scaffold extends to the inhibition of various enzymes involved in different pathological processes, from cancer to bacterial infections.

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a key role in tryptophan metabolism and are considered important targets for cancer immunotherapy. sci-hub.senih.gov Overexpression of these enzymes in cancer cells contributes to an immunosuppressive tumor microenvironment. sci-hub.senih.gov

Researchers have identified indole-2-carboxylic acid derivatives as dual inhibitors of both IDO1 and TDO. sci-hub.senih.gov Through screening and structural modifications, compounds with potent inhibitory activity have been developed. For example, 6-acetamido-indole-2-carboxylic acid derivatives have shown promise as dual inhibitors with IC₅₀ values in the low micromolar range. ebi.ac.uksci-hub.senih.gov Compound 9o-1 emerged as a particularly potent inhibitor with an IC₅₀ of 1.17 μM for IDO1 and 1.55 μM for TDO. ebi.ac.uksci-hub.senih.gov Further investigation led to the identification of a para-benzoquinone derivative, 9p-O , which exhibited even stronger inhibition against both enzymes, with IC₅₀ values in the double-digit nanomolar range. sci-hub.senih.gov Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of IDO1 and TDO, guiding further optimization. ebi.ac.uknih.gov

| Compound | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) | Reference |

|---|---|---|---|

| 9o-1 | 1.17 | 1.55 | ebi.ac.uksci-hub.senih.gov |

| 9p-O | Double-digit nanomolar range | sci-hub.senih.gov |

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is often associated with cancer. mdpi.com Indole derivatives have been investigated as inhibitors of various protein kinases. mdpi.com

Specifically, a series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase-2 (CDK2). rsc.org Compounds 5i and 5j from this series demonstrated potent antiproliferative activity and were identified as potential dual EGFR/CDK2 inhibitors. rsc.org Another study focused on indole-2-carboxamide derivatives as multi-targeted kinase inhibitors, evaluating their effects on EGFR and CDK2. nih.gov Derivatives 5e , 5h , and 5k were found to be potent CDK2 inhibitors, with IC₅₀ values of 13 nM, 11 nM, and 19 nM, respectively, which were superior to the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov

FabG Inhibition

While the provided search results focus heavily on antiviral and anticancer applications, the broad biological activity of indole derivatives suggests their potential as inhibitors of other enzymes, such as those in bacterial pathways. FabG is a β-ketoacyl-ACP reductase, an essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents. Although the direct inhibition of FabG by 3-Ethyl-1H-indole-2-carboxylic acid was not detailed in the provided search results, the general propensity of indole scaffolds to fit into enzymatic active sites suggests this as a plausible area for future investigation.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Current scientific literature derived from available search results does not provide specific evidence linking this compound or its immediate derivatives to the inhibition of Lysine-Specific Demethylase 1 (LSD1). While the broader indole scaffold is a common feature in various enzyme inhibitors, dedicated research on this particular compound's activity against LSD1 has not been prominently reported.

Receptor Modulation and Ligand Interactions

Derivatives of this compound have been extensively studied as modulators of several critical receptor systems.

G-Protein Coupled Receptor (GPCR) Ligand Binding

The receptors discussed in this article, including the Cannabinoid Receptor 1 (CB1) and the Cysteinyl-leukotriene Receptor 1 (CysLT1), are members of the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov These receptors are integral membrane proteins that play a crucial role in signal transduction for a vast array of physiological processes. The interaction of indole-2-carboxylic acid derivatives with these targets highlights their significance as GPCR ligands.

The allosteric modulation of the CB1 receptor is a prime example of a complex ligand-GPCR interaction. nih.gov This modulation can lead to "ligand-biased signaling," where the allosteric modulator causes the receptor to signal through pathways different from those activated by the endogenous ligand. For example, while ORG27569 antagonizes agonist-induced G-protein coupling, it can independently promote receptor internalization and activate ERK signaling pathways through a G-protein-independent mechanism involving β-arrestin. nih.gov This demonstrates that indole-based allosteric modulators can fine-tune GPCR function in highly specific ways.

Cysteinyl-leukotriene Receptor 1 (CysLT1) Antagonism

Research has identified derivatives of indole-2-carboxylic acid as potent and selective antagonists for the Cysteinyl-leukotriene Receptor 1 (CysLT1). nih.govnih.gov CysLTs are inflammatory mediators involved in conditions like asthma. nih.gov

A high-throughput screening campaign followed by chemical optimization led to the discovery of compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid). This derivative was found to be a highly potent and selective CysLT1 antagonist. nih.govnih.gov SAR studies confirmed that the indole-2-carboxylic acid moiety is an essential pharmacophore for this activity, along with the hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and an α,β-unsaturated amide at the C3 position. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors from the nuclear receptor superfamily that regulate lipid and glucose metabolism. nih.gov While direct experimental data on this compound is limited, in silico studies and research on related structures suggest that the indole scaffold is a viable template for developing PPAR modulators. nih.govresearchgate.net

Computational screening of compounds from traditional Chinese medicine identified indole derivatives like 5-hydroxy-L-tryptophan and abrine (B1665380) as potential PPAR-γ agonists, noting that the indole ring and carboxyl group are key for forming hydrogen bonds with critical residues in the receptor's binding site. nih.gov Other studies have focused on designing and synthesizing indole-based hybrids as dual PPAR-γ/FFAR1 agonists for potential anti-diabetic applications. researchgate.net These findings collectively suggest that indole-2-carboxylic acid derivatives are a promising class of compounds for targeting PPARs, although further specific research is needed.

Influence on Neurotransmission Pathways

The indole nucleus is a core structure in many neuroactive compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. pcbiochemres.comnih.gov Derivatives of this compound influence neurotransmission through various mechanisms.

The most direct influence is via the allosteric modulation of the CB1 receptor. nih.gov CB1 receptors are predominantly expressed on presynaptic nerve terminals and mediate the inhibition of neurotransmitter release. By modulating CB1 receptor activity, compounds like ORG27569 can alter synaptic transmission. nih.gov Furthermore, the ability of these modulators to trigger G-protein-independent ERK phosphorylation represents a distinct signaling cascade that can affect neuronal function and plasticity. nih.gov

Additionally, research has shown that indole-2-carboxylic acid itself can act as a competitive antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The NMDA receptor is a crucial ion channel for excitatory neurotransmission, and its modulation by indole-2-carboxylic acid directly impacts synaptic strength and excitability. nih.gov

Broader research on other indole derivatives has shown neuroprotective effects by down-regulating neuroinflammation and up-regulating cellular antioxidant signaling in models of Parkinson's disease, highlighting the potential of this chemical class to protect neurons and modulate pathways related to neurodegeneration. mdpi.com The complex pharmacology of psychoactive indole alkaloids like ibogaine, which interacts with multiple neurotransmitter systems including opioid and serotonin receptors, further illustrates the diverse neuroactive potential of the indole scaffold. wikipedia.org

Referenced Compounds

| Common Name/Code | Full Chemical Name |

|---|---|

| This compound | This compound |

| ORG27569 | 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide |

| ICAM-b (11a) | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| Compound 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide |

| Compound 17k | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid |

| CP55,940 | (1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol |

| 5-hydroxy-L-tryptophan | (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

| Abrine | (2S)-2-(methylamino)-3-(1H-indol-3-yl)propanoic acid |

| Indole-2-carboxylic acid | 1H-indole-2-carboxylic acid |

Other Pharmacological Applications

The indole-2-carboxylic acid nucleus is a "privileged structure" in drug discovery, capable of binding to multiple biological targets with high affinity. This has spurred the development and investigation of its derivatives for various therapeutic uses beyond mainstream applications.

Antitubercular Activity

A significant area of research has been the development of indole-2-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.gov These compounds are believed to inhibit the mycolic acid biosynthetic pathway by targeting the essential transporter MmpL3, which is responsible for translocating trehalose (B1683222) monomycolate across the plasma membrane. nih.govnih.gov

Studies have explored the structure-activity relationships (SAR) of these derivatives. For instance, N-(1-adamantyl)-indole-2-carboxamide and its analogs have shown potent anti-TB activity. nih.gov One study highlighted that N-rimantadine-indoleamide derivatives demonstrated significant efficacy, with compounds 8f and 8g showing minimum inhibitory concentration (MIC) values of 0.62 µM and 0.32 µM, respectively, against the H37Rv strain of Mtb. nih.gov These compounds also exhibited a high selectivity index, indicating minimal cytotoxicity against healthy mammalian cells. nih.gov

Further research into unsubstituted indole-2-carboxamides revealed that a cyclooctyl substituent (compound 10 ) maintained significant activity against M. tuberculosis with an MIC of 0.39 µg/mL. nih.gov This suggests that the antitubercular SAR allows for bulky aliphatic groups. nih.gov

| Compound | Derivative Type | Target | Activity (MIC) | Reference |

|---|---|---|---|---|

| N-(1-adamantyl)-indole-2-carboxamide (3) | Indole-2-carboxamide | MmpL3 | 0.68 µM | nih.gov |

| N-rimantadine-4,6-dimethylindole-2-carboxamide (4) | Indole-2-carboxamide | MmpL3 | 0.88 µM | nih.gov |

| Compound 8f | N-rimantadine-indoleamide | MmpL3 | 0.62 µM | nih.gov |

| Compound 8g | N-rimantadine-indoleamide | MmpL3 | 0.32 µM | nih.gov |

| Cyclooctyl-indole-2-carboxamide (10) | Indole-2-carboxamide | MmpL3 | 0.39 µg/mL | nih.gov |

Antihypertensive Activity

Derivatives of indoline-2-carboxylic acid, a reduced form of indole-2-carboxylic acid, have been synthesized and evaluated as potent inhibitors of angiotensin-converting enzyme (ACE), a key target for controlling hypertension. nih.gov Specifically, 1-(3-Mercapto-2-methyl-1-oxopropyl)indoline-2-carboxylic acids have shown remarkable activity. nih.gov

The stereoisomer 7b(S,S) was identified as the most active ACE inhibitor in one study, with an in vitro potency three times that of captopril (B1668294), a widely used ACE inhibitor. nih.gov When tested in spontaneously hypertensive rats, this compound exhibited oral antihypertensive activity 27 times greater than captopril. nih.gov The increased potency is attributed to the enhanced hydrophobicity of the molecule, suggesting it interacts favorably with a hydrophobic pocket at the active site of ACE. nih.gov Even its precursor, the benzoyl derivative 6b(S,S) , was 24 times as potent as captopril in the same animal model. nih.gov

| Compound | Derivative Type | Mechanism | Relative Potency (vs. Captopril) | Reference |

|---|---|---|---|---|

| 7b(S,S) | (Mercaptopropanoyl)indoline-2-carboxylic acid | ACE Inhibition | 27x (in vivo) | nih.gov |

| 6b(S,S) | 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]indoline-2-carboxylic acid | ACE Inhibition | 24x (in vivo) | nih.gov |

Antiplatelet Activity